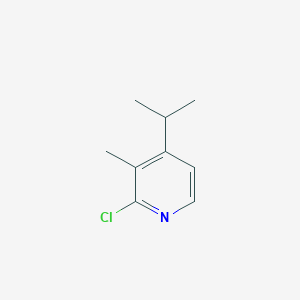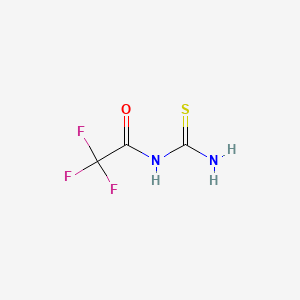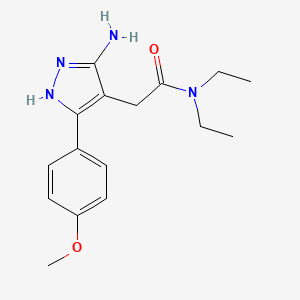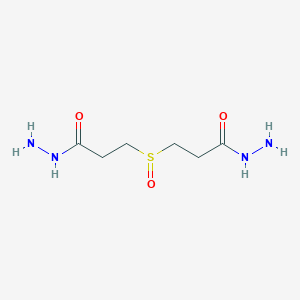
3,6-Diiodo-9-tetradecyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diiodo-9-tetradecyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of iodine atoms at the 3 and 6 positions, along with a tetradecyl chain at the 9 position, imparts unique chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-tetradecyl-9H-carbazole typically involves the iodination of a carbazole precursor. One common method includes the reaction of carbazole with iodine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete iodination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diiodo-9-tetradecyl-9H-carbazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems or polymers .
Applications De Recherche Scientifique
3,6-Diiodo-9-tetradecyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge-transport properties.
Photonic Devices: Employed in the fabrication of photonic devices, including lasers and sensors, owing to its unique optical properties.
Medicinal Chemistry: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism of action of 3,6-Diiodo-9-tetradecyl-9H-carbazole involves its interaction with molecular targets and pathways:
Electron Transport: The compound can serve as an electron donor or acceptor, facilitating charge transport in electronic devices.
Photophysical Properties: Its ability to absorb and emit light makes it useful in photonic applications.
Biological Interactions: In medicinal chemistry, it interacts with biological targets, potentially inhibiting or modulating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diiodo-9-ethyl-9H-carbazole: Similar in structure but with an ethyl group instead of a tetradecyl chain. It shares similar electronic properties but differs in solubility and reactivity.
3,6-Diiodo-9H-carbazole: Lacks the tetradecyl chain, making it less hydrophobic and altering its physical properties.
Uniqueness
3,6-Diiodo-9-tetradecyl-9H-carbazole is unique due to the combination of iodine atoms and a long alkyl chain, which enhances its solubility in organic solvents and its ability to form stable films in electronic applications. This makes it particularly valuable in the development of high-performance organic electronic devices .
Propriétés
Formule moléculaire |
C26H35I2N |
|---|---|
Poids moléculaire |
615.4 g/mol |
Nom IUPAC |
3,6-diiodo-9-tetradecylcarbazole |
InChI |
InChI=1S/C26H35I2N/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-29-25-16-14-21(27)19-23(25)24-20-22(28)15-17-26(24)29/h14-17,19-20H,2-13,18H2,1H3 |
Clé InChI |
XXASBTIQVFGTAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)



![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)







![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)
